molecular formula C19H22N2O2 B7348853 (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide

(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide

Cat. No. B7348853
M. Wt: 310.4 g/mol
InChI Key: PGDIKBLELUCJOB-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in cancer research. It was initially discovered as a potential antiviral agent, but later studies revealed its ability to induce tumor necrosis and inhibit tumor growth.

Mechanism of Action

The exact mechanism of action of (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor necrosis. This compound has also been shown to inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are essential for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response. This compound has also been shown to inhibit the production of angiogenic factors, such as VEGF, which are essential for tumor growth. In addition, this compound has been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations for lab experiments. It has been shown to be toxic at high doses, which can limit its use in certain experiments. In addition, this compound has a short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

There are several future directions for the study of (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide. One area of research is the development of more potent analogs of this compound with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new cancer therapies. In addition, this compound could be further investigated for its potential use in the treatment of viral infections, such as hepatitis B and C. Finally, this compound could be investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Synthesis Methods

(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide can be synthesized using a multistep reaction process, starting from commercially available starting materials. The synthesis involves the formation of an oxolane ring, followed by the introduction of a pyridine ring and a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to induce tumor necrosis and inhibit tumor growth through the activation of the immune system and the induction of cytokines. This compound has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has shown promising results in the treatment of viral infections, such as hepatitis B and C.

properties

IUPAC Name

(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-10-14(2)17(20-11-13)12-21-19(22)16-8-9-23-18(16)15-6-4-3-5-7-15/h3-7,10-11,16,18H,8-9,12H2,1-2H3,(H,21,22)/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIKBLELUCJOB-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CNC(=O)C2CCOC2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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